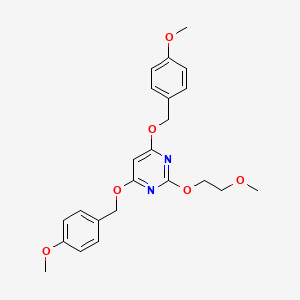
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and methoxybenzyl compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: where methoxybenzyl groups are introduced to the pyrimidine ring.
Etherification reactions: to attach the methoxyethoxy group to the pyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
化学反応の分析
Types of Reactions
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: where the pyrimidine ring can be reduced under specific conditions.
Substitution: where the methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution may introduce new functional groups to the pyrimidine ring.
科学的研究の応用
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying the biological activity of pyrimidine derivatives.
Medicine: as a potential therapeutic agent due to its structural similarity to biologically active pyrimidines.
Industry: in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and methoxyethoxy groups may enhance its binding affinity and specificity to these targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4,6-Dimethoxypyrimidine: a simpler pyrimidine derivative with similar structural features.
2,4,6-Trimethoxypyrimidine: another pyrimidine derivative with additional methoxy groups.
Uniqueness
4,6-Bis((4-methoxybenzyl)oxy)-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of both methoxybenzyl and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
IUPAC Name |
2-(2-methoxyethoxy)-4,6-bis[(4-methoxyphenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-26-12-13-29-23-24-21(30-15-17-4-8-19(27-2)9-5-17)14-22(25-23)31-16-18-6-10-20(28-3)11-7-18/h4-11,14H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPVGRCLUSTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC(=N1)OCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B2752095.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)
![ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate](/img/structure/B2752098.png)
![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)



![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)



![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

